molecular formula C18H20INO B15042196 4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide CAS No. 312704-56-6

4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide

Cat. No.: B15042196
CAS No.: 312704-56-6
M. Wt: 393.3 g/mol
InChI Key: IFHFEMFJQUOHJQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, an iodine atom, and a methyl group attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzamides, biaryl compounds, and various oxidized or reduced derivatives.

Scientific Research Applications

4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide is unique due to the presence of the iodine atom, which allows for specific substitution reactions and coupling processes. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

312704-56-6

Molecular Formula

C18H20INO

Molecular Weight

393.3 g/mol

IUPAC Name

4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide

InChI

InChI=1S/C18H20INO/c1-12-11-15(19)9-10-16(12)20-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H,20,21)

InChI Key

IFHFEMFJQUOHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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